Cephalostatin 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

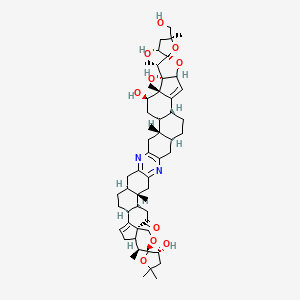

Cephalostatin 1 is an oxo steroid. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Anticancer Properties

Cephalostatin 1 has demonstrated remarkable efficacy against a wide range of cancer types. Its potency is particularly notable in leukemia, melanoma, and breast cancer models:

- In Vitro Studies : In the National Cancer Institute's (NCI) 60 cell line screening, this compound exhibited subnanomolar activity, with a mean GI50 value of approximately 0.48nM across various cancer cell lines, including leukemia (HL-60), lung (A-549), and breast (MCF-7) .

- Xenograft Models : Beyond in vitro testing, this compound has shown effectiveness in several xenograft models, including melanoma and human mammary carcinoma .

Comparative Efficacy

The following table summarizes the activity of this compound compared to other compounds tested against various cancer cell lines:

| Compound | NSC# | Leukemia HL-60 | Lung A-549 | Colon HT-29 | CNS SF-295 | Breast MCF-7 | Ovary IGROV1 | Melanoma M-14 | Renal A-498 | Prostate PC-3 |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | 363979 | 0.4 | 0.5 | 1.4 | <0.1 | 0.4 | 4.0 | 1.0 | 1.4 | 0.3 |

| Ritterostatin G | 699013 | 2.4 | 9.8 | 79 | 1.3 | 28 | 141 | 11 | >1000 | 7.2 |

| Other Compounds | Various | Various | Various | Various | Various | Various | Various | Various | Various | Various |

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Leukemia Treatment : In a study involving Jurkat T cells, this compound was shown to induce apoptosis through the activation of Smac and caspases, demonstrating its potential as a treatment for leukemia resistant to conventional therapies .

- Melanoma Models : Research indicated that this compound significantly inhibited tumor growth in melanoma xenografts, suggesting its utility in treating aggressive skin cancers .

- Breast Cancer : In human mammary carcinoma models, this compound exhibited strong antitumor activity, underscoring its potential role in targeted breast cancer therapies .

Análisis De Reacciones Químicas

Key Chemical Reactions and Modifications

Regioselective Reactions: Studies have explored regioselective hydroboration of the exocyclic double bond at C-12, F-ring opening of the spiroketal moieties, hydroboration of the Δ14,15 double bond, and reduction of the carbonyl group at C-12 .

Spiroketal Rearrangements: Investigations into spiroketal synthesis and rearrangements have been conducted. Novel oxidative opening procedures on monomeric Δ14,15-steroids were devised .

Functionalization of Hecogenin Acetate: A new method to functionalize the C-18 angular methyl of hecogenin acetate has been described, leading to the synthesis of several South 1 analogs .

Biological Activity and Mechanism

Apoptosis Induction: this compound induces apoptosis in tumor cells via an apoptosome-independent but caspase-9-dependent pathway and through an endoplasmic reticulum stress response . It triggers the release of Smac/DIABLO, a pro-apoptotic mitochondrial signaling factor, and inactivates Bcl-2, an anti-apoptotic protein, by activating JNK (c-Jun N-terminal Kinase) .

Structure-Activity Relationship (SAR): SAR studies indicate that additional methoxylations or hydroxylations in the steroidal A ring core structure may slightly decrease activity. The presence of a 14,15-double bond or a 14,15-beta-epoxide does not decrease activity, while 14,15-alpha-epoxides substantially decrease activity .

Mitochondrial Transmembrane Potential Disruption: this compound affects cells by disrupting the mitochondrial transmembrane potential . It induces classical apoptosis parameters, such as cell shrinkage, increased cellular granularity, DNA fragmentation, and caspase activation .

Pyrazine Ring Formation

Dimerization and Oxidation: Pettit hypothesized that the pyrazine core structure is assembled via dimerization and oxidation of steroidal α-amino ketones .

Unsymmetric Pyrazines: The dominance of unsymmetrical pyrazines in the cephalostatin family suggests different subunits coupling or pre- and post-union modifications .

Miscellaneous Reactions

Reaction with N-Phenyltriazolenedione: Reaction of a precursor with N-phenyltriazolenedione led to a ketal, which was further processed through oxidative cleavage, reduction, and allylation .

Allylic Oxidation: Enantioselective synthesis of this compound involves a unique methyl group selective allylic oxidation .

Propiedades

Número CAS |

112088-56-9 |

|---|---|

Fórmula molecular |

C54H74N2O10 |

Peso molecular |

911.2 g/mol |

InChI |

InChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1 |

Clave InChI |

HHBSFXFIMWLBAI-UVKBAIETSA-N |

SMILES |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

SMILES isomérico |

C[C@H]1[C@H]2CC=C3C2(COC14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5(CC7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H](C2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

SMILES canónico |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

Sinónimos |

cephalostatin 1 cephalostatin I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.